AX20017 Demonstrates 11-Fold Greater Potency Against PknG Compared to the Next-Generation Inhibitor RO9021
AX20017 exhibits an IC50 of 0.39 µM for PknG, which is approximately 11-fold more potent than the more recently identified PknG inhibitor RO9021 (IC50 = 4.4 ± 1.1 µM) when compared under similar in vitro kinase assay conditions [1][2].
| Evidence Dimension | In vitro inhibition of PknG kinase activity (IC50) |
|---|---|
| Target Compound Data | 0.39 µM |
| Comparator Or Baseline | RO9021: 4.4 ± 1.1 µM |
| Quantified Difference | Approximately 11-fold difference (AX20017 is more potent) |
| Conditions | Radiometric ATP consumptive assay (for AX20017); in vitro kinase assay with dose-dependent inhibition (for RO9021) |
Why This Matters
The superior potency of AX20017 allows for the use of lower concentrations in cellular and in vivo assays, reducing the risk of off-target effects associated with higher compound concentrations and providing a more robust experimental window.
- [1] Scherr, N., et al. (2007). Structural basis for the specific inhibition of protein kinase G, a virulence factor of Mycobacterium tuberculosis. Proceedings of the National Academy of Sciences, 104(29), 12151-12156. View Source
- [2] Arica-Sosa, A., et al. (2022). Identifying RO9021 as a Potential Inhibitor of PknG from Mycobacterium tuberculosis: Combinative Computational and In Vitro Studies. ACS Omega, 7(23), 19368-19378. View Source
